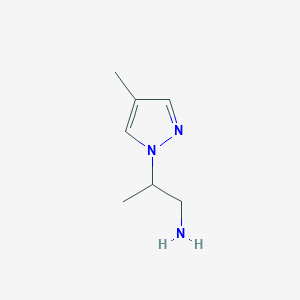

2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine

Description

Properties

IUPAC Name |

2-(4-methylpyrazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6-4-9-10(5-6)7(2)3-8/h4-5,7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESDWQGZKSJTMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649477 | |

| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170137-51-5 | |

| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Methyl 1h Pyrazol 1 Yl Propan 1 Amine and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. advancechemjournal.com For 2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine, the primary disconnection points are the C-N bonds of the pyrazole (B372694) ring and the bond connecting the propan-1-amine moiety to the pyrazole nitrogen.

A logical retrosynthetic approach involves disconnecting the propan-1-amine side chain, leading back to 4-methylpyrazole (B1673528) and a suitable three-carbon synthon. The 4-methylpyrazole itself can be retrosynthetically disconnected to simpler acyclic precursors. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, and its synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. rrbdavc.orgmdpi.com

Preparation of 4-Methylpyrazole Scaffolds

The synthesis of the 4-methylpyrazole core is a critical first step. Several established methods exist for the preparation of this scaffold. google.comgoogle.com A common and effective method is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. rrbdavc.org

Another widely used method involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives. google.comnewdrugapprovals.org For instance, the reaction of isobutyraldehyde (B47883) with a hydrazine source can yield 4-methylpyrazole. chemicalbook.com Additionally, the dehydrogenation of the corresponding 2-pyrazoline (B94618) can also produce 4-methylpyrazole. google.comgoogle.com

A five-step process for producing highly pure 4-methylpyrazole has also been described. google.com This process involves the reaction of propionaldehyde (B47417) with triethyl orthoformate, followed by a series of transformations culminating in the reaction of 1,1,3,3,-tetraethoxy-2-methylpropane with a hydrazine source. google.com

| Starting Material(s) | Reagents and Conditions | Product | Yield | Reference |

| Pentane-2,4-dione, Hydrazine hydrate | Methanol, 25-35°C | 3,5-Dimethyl-1H-pyrazole | Quantitative | nih.gov |

| Isobutyraldehyde, Hydrazine hydrate, Sulfuric acid | Sodium iodide, 125-135°C, then NaOH | 4-Methylpyrazole | 49% | chemicalbook.com |

| Propionaldehyde, Triethyl orthoformate | Ethanol (B145695), Ammonium (B1175870) nitrate, then acid and amine catalyst, then BF3·OEt2, then hydrazine | 4-Methylpyrazole | - | google.com |

| Hydrazine hydrosulfate, 1,1,3,3-tetraethoxy-2-methylpropane | Water, 80°C | 4-Methylpyrazole | 84% | newdrugapprovals.orgchemicalbook.com |

Introduction of the Propan-1-amine Moiety

Once the 4-methylpyrazole scaffold is obtained, the next crucial step is the introduction of the propan-1-amine side chain at the N1 position of the pyrazole ring. Several synthetic strategies can be employed for this transformation.

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds. ineosopen.org In the context of synthesizing the target molecule, this would involve the reaction of a suitable pyrazole-containing aldehyde or ketone with an amine in the presence of a reducing agent.

An efficient method for the reductive amination of 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes has been developed, which could be adapted for the synthesis of this compound. ineosopen.orgresearchgate.net This process often utilizes reducing agents like sodium triacetoxyborohydride. ineosopen.org The reaction of 3-aryl-1-phenyl-pyrazole-4-carbaldehydes with benzylamine, followed by reduction with sodium borohydride, also provides a route to N-substituted pyrazolyl-methanamines. researchgate.net

Alkylation of the pyrazole nitrogen with a suitable propyl halide or sulfonate bearing a protected amine or a precursor functional group is another viable strategy. Pyrazole can react with alkyl halides to form N-alkyl pyrazoles. rrbdavc.org The reaction of 4-methylpyrazole with a suitable alkylating agent would introduce the desired side chain.

Nucleophilic addition to an activated unsaturated system attached to the pyrazole ring offers another synthetic route. For instance, the Michael addition of an amine to a pyrazole-substituted α,β-unsaturated nitrile or ester could be employed. The pyrazole ring itself is an electron-rich heterocycle, with positions N1, N2, and C4 being nucleophilic, while C3 and C5 are electrophilic. researchgate.net This reactivity can be harnessed to direct the desired substitution.

Synthesis of Chiral this compound

The synthesis of a specific enantiomer of this compound requires the use of chiral starting materials or chiral catalysts. Asymmetric synthesis methods can be employed to achieve the desired stereochemistry. For example, chiral diamines can be synthesized and used as ligands in asymmetric reactions. researchgate.net The synthesis of chiral 1,2,3,4-tetrasubstituted imidazolidines from racemic 1,2-propanediamine has been reported, highlighting a potential strategy for introducing chirality. researchgate.net

Asymmetric Synthesis Techniques

The creation of a specific stereoisomer of this compound necessitates the use of asymmetric synthesis. This can be achieved through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and the derivatization of chiral starting materials.

One of the most powerful methods for establishing the chiral center in β-chiral primary amines is through the asymmetric hydrogenation of prochiral enamines or imines. nih.gov While direct synthesis of the target molecule is not explicitly detailed in the literature, analogous transformations provide a clear blueprint. For instance, the transition metal-catalyzed asymmetric hydrogenation of enamines derived from a suitable pyrazolyl ketone precursor could yield the desired chiral amine with high enantioselectivity. Catalysts based on rhodium, iridium, or ruthenium, paired with chiral phosphine (B1218219) ligands, have proven highly effective in similar transformations. nih.gov

Another prevalent strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of this compound, a potential route could involve the reaction of a pyrazole-containing electrophile with a chiral enolate equivalent or the use of a chiral imine derived from a pyrazolyl aldehyde.

Biocatalysis, employing enzymes such as transaminases or engineered variants of myoglobin, offers a highly selective and environmentally friendly route to chiral amines. rochester.edu An engineered enzyme could potentially catalyze the asymmetric amination of a corresponding pyrazolyl-substituted ketone, directly affording the enantiopure amine. rochester.edu

Diastereoselective and Enantioselective Methodologies

Diastereoselective and enantioselective methods are crucial for producing single enantiomers of chiral compounds. These methods often rely on chiral catalysts or reagents to control the formation of the desired stereoisomer.

For the synthesis of this compound, an enantioselective Michael addition of an amine source to a pyrazole-containing α,β-unsaturated compound could be a viable strategy. Organocatalysis, using chiral primary or secondary amines, has emerged as a powerful tool for such transformations. beilstein-journals.org For example, a cinchona alkaloid-derived primary amine catalyst has been successfully used in the enantioselective 1,4-addition of pyrazolin-5-ones to α,β-unsaturated ketones, achieving high yields and enantioselectivities. beilstein-journals.org A similar approach could be envisioned where a pyrazole-containing Michael acceptor is reacted with a suitable nitrogen nucleophile in the presence of a chiral catalyst.

Furthermore, the enantioselective reduction of a corresponding pyrazolyl-substituted imine or oxime derivative is a well-established method for obtaining chiral amines. This can be accomplished using chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands, or through catalytic asymmetric hydrogenation as mentioned previously. nih.gov

The following table summarizes potential enantioselective methods applicable to the synthesis of the target compound based on analogous reactions reported in the literature.

| Methodology | Potential Precursor | Chiral Influence | Potential Outcome |

| Asymmetric Hydrogenation | Pyrazolyl-substituted enamine/imine | Chiral metal catalyst (e.g., Rh, Ir, Ru with chiral ligands) | High enantiomeric excess of the target amine nih.gov |

| Chiral Auxiliary | Pyrazolyl acyl derivative | Covalent attachment of a chiral auxiliary (e.g., Evans auxiliary) | Diastereoselective alkylation followed by auxiliary removal |

| Organocatalytic Michael Addition | Pyrazole-containing α,β-unsaturated ester/ketone | Chiral amine or squaramide catalyst | Enantioselective formation of a C-N bond beilstein-journals.orgrsc.org |

| Biocatalytic Amination | Pyrazolyl-substituted ketone | Engineered transaminase or other enzymes | High enantioselectivity under mild conditions rochester.edu |

Resolution of Racemic Mixtures

When a stereoselective synthesis is not feasible or desired, the resolution of a racemic mixture of this compound offers an alternative pathway to obtain the pure enantiomers. The most common method for chiral resolution is the formation of diastereomeric salts. wikipedia.org

This process involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org This difference in solubility allows for their separation by fractional crystallization. After separation, the individual diastereomeric salts are treated with a base to liberate the pure enantiomers of the amine and recover the resolving agent.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The choice of the resolving agent and the solvent system is crucial for achieving efficient separation and is often determined empirically.

Specialized techniques such as spontaneous resolution, where a racemate crystallizes as a conglomerate of separate enantiopure crystals, are also known but are relatively rare. wikipedia.org Chiral chromatography, using a stationary phase that is itself chiral, is another powerful technique for separating enantiomers on both analytical and preparative scales.

Green Chemistry Approaches in Synthetic Protocols for Aminopyrazoles

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of aminopyrazoles, including the precursors to this compound, several green approaches have been developed.

Catalytic Methods in Amination Reactions

Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste by using small amounts of a catalyst that can be recycled. The reductive amination of carbonyl compounds is a key step in many amine syntheses, and the development of efficient and reusable catalysts is a major focus of green chemistry research. frontiersin.orgnih.gov

Heterogeneous catalysts, such as platinum-molybdenum supported on aluminum oxide (Pt–Mo/γ-Al₂O₃), have been shown to be effective for the reductive amination of carboxylic acids under mild conditions, even at ambient hydrogen pressure. rsc.org Such catalysts offer the advantages of easy separation from the reaction mixture and potential for reuse, contributing to a more sustainable process. rsc.org

The direct reductive coupling of nitro compounds with aldehydes or ketones, which can serve as precursors to primary amines, is another attractive green strategy. frontiersin.orgnih.gov Recent advances have led to the development of highly selective non-noble metal-based catalysts for this transformation. frontiersin.org

Solvent-Free or Environmentally Benign Reaction Conditions

The use of hazardous organic solvents is a major environmental concern in chemical synthesis. Consequently, there is a strong drive to develop solvent-free reactions or to use environmentally benign solvents like water or ethanol.

Solvent-free reductive amination reactions have been reported, offering a highly sustainable route to chiral amines. For example, a one-pot, solvent-free synthesis of C₂-symmetrical secondary amines has been achieved with high diastereoselectivity. Microwave-assisted organic synthesis (MAOS) is another green technique that can accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced solvent usage. The synthesis of pyrazole derivatives has been successfully achieved using microwave irradiation, sometimes under solvent-free conditions.

The use of water as a reaction medium is highly desirable from a green chemistry perspective. Several synthetic procedures for pyrazole derivatives have been developed in aqueous media, demonstrating the feasibility of this approach. mdpi.com

The following table highlights some green chemistry approaches applicable to aminopyrazole synthesis.

| Green Approach | Description | Advantages | Example Application |

| Heterogeneous Catalysis | Use of solid-supported catalysts (e.g., Pt-Mo/γ-Al₂O₃) for reductive amination. rsc.org | Easy separation, reusability, reduced metal contamination in the product. rsc.org | Synthesis of alkylamines from carboxylic acids. rsc.org |

| Non-Noble Metal Catalysis | Employing catalysts based on abundant and less toxic metals for amination reactions. frontiersin.org | Lower cost, reduced environmental impact compared to precious metals. | Reductive coupling of nitro compounds with carbonyls. frontiersin.org |

| Solvent-Free Reactions | Conducting reactions without a solvent medium. chemistryworld.com | Reduced solvent waste, simplified workup, potential for higher reaction rates. | Organocatalytic flow process for chiral intermediates. chemistryworld.com |

| Aqueous Media Synthesis | Using water as the reaction solvent. mdpi.com | Non-toxic, non-flammable, inexpensive, environmentally friendly. | Synthesis of pyrazolo[3,4-b]pyridine derivatives. mdpi.com |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to heat reactions. | Faster reaction times, higher yields, reduced side reactions. | Domino synthesis of pyrazolo[3,4-b]pyridines. nih.gov |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 2 4 Methyl 1h Pyrazol 1 Yl Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine, a suite of NMR experiments would be required for a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) signals.

A standard analysis would begin with one-dimensional ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring protons, the propan-1-amine side chain protons, and the methyl group protons on the pyrazole ring. The integration of these signals would correspond to the number of protons in each environment. The ¹³C NMR spectrum would similarly display signals for each unique carbon atom in the molecule. researchgate.net

Expected ¹H and ¹³C NMR Chemical Shifts:

Based on known data for pyrazole and its derivatives, as well as substituted aliphatic amines, the following table provides an estimation of the expected chemical shifts for this compound. researchgate.netchemicalbook.com Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts

| Atom/Group | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole H-3 | ~7.5 | ~138 |

| Pyrazole H-5 | ~7.3 | ~128 |

| Pyrazole C-4 | - | ~110 |

| Pyrazole C-3 | - | ~148 |

| Pyrazole C-5 | - | ~139 |

| 4-Methyl (CH₃) | ~2.1 | ~9 |

| N-CH | ~4.0 | ~55 |

| CH-CH₃ | ~1.2 | ~18 |

| CH₂-NH₂ | ~2.8 | ~45 |

| NH₂ | 1.0 - 3.0 (broad) | - |

Multi-dimensional NMR for Comprehensive Assignment (e.g., COSY, HSQC, HMBC)

To definitively assign each proton and carbon signal, a series of two-dimensional (2D) NMR experiments would be employed. chemicalbook.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton (N-CH) and the adjacent methyl (CH-CH₃) and aminomethyl (CH₂-NH₂) protons. It would also confirm the lack of coupling between the pyrazole ring protons and the side chain protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. It would allow for the direct assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal for the 4-methyl group would show a cross-peak with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different parts of the molecule. Key HMBC correlations would include those between the N-CH proton of the side chain and the C-5 and C-3 carbons of the pyrazole ring, confirming the point of attachment. Correlations between the pyrazole ring protons and the 4-methyl carbon would also be expected. researchgate.net

Chiral NMR for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the second carbon of the propane (B168953) chain, it exists as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral resolving agents, can be used to determine the enantiomeric purity of a sample. mdpi.com

This is typically achieved by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to the NMR sample. nih.gov These agents interact with the enantiomers to form transient diastereomeric complexes, which have different NMR spectra. This results in the splitting of signals for the previously equivalent enantiomers, allowing for their quantification by integrating the respective peaks. For primary amines like the target compound, common chiral solvating agents include chiral acids or alcohols that can form hydrogen bonds or salts. nih.govuobasrah.edu.iq For instance, the use of a chiral palladium complex has been shown to be effective for the enantioanalysis of N-heterocycles. uobasrah.edu.iq

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, as different formulas with the same nominal mass will have slightly different exact masses. For this compound (C₈H₁₅N₃), HRMS would confirm its elemental composition by matching the experimentally measured exact mass to the calculated theoretical mass.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides valuable information about the structure of the molecule. The fragmentation of pyrazole derivatives is often initiated by cleavage of the pyrazole ring or the substituents attached to it. researchgate.netrsc.org

For this compound, characteristic fragmentation pathways would likely involve:

Loss of the aminomethyl group (-CH₂NH₂) from the side chain.

Cleavage of the bond between the chiral carbon and the pyrazole nitrogen.

Fragmentation of the pyrazole ring itself, which can involve the loss of N₂ or HCN. researchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 139 | [M]⁺ | Molecular Ion |

| 124 | [M - CH₃]⁺ | Loss of a methyl group |

| 110 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl group |

| 95 | [C₅H₇N₂]⁺ | Cleavage of the propanamine side chain |

| 82 | [C₄H₆N₂]⁺ | Pyrazole ring fragment |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups. semanticscholar.org

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the following functional groups:

N-H stretching: The primary amine group (NH₂) will exhibit characteristic stretching vibrations, typically in the region of 3300-3500 cm⁻¹. nih.gov

C-H stretching: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups will appear around 2850-3000 cm⁻¹. Aromatic C-H stretching from the pyrazole ring would be observed above 3000 cm⁻¹.

C=N and C=C stretching: The pyrazole ring will have characteristic stretching vibrations for C=N and C=C bonds in the region of 1400-1600 cm⁻¹. nih.gov

N-H bending: The bending vibration of the primary amine will be visible around 1600 cm⁻¹.

C-N stretching: The stretching vibration of the C-N bond will appear in the fingerprint region, typically between 1000-1250 cm⁻¹. nih.gov

While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is better for non-polar bonds and symmetric vibrations, providing complementary information for a complete vibrational analysis. scilit.com A detailed assignment of the vibrational modes can be supported by computational methods like Density Functional Theory (DFT). semanticscholar.org

Table 3: Expected IR and Raman Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (amine) | 3300 - 3500 | IR, Raman |

| C-H Stretch (aromatic) | 3000 - 3100 | IR, Raman |

| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| C=N/C=C Stretch (pyrazole) | 1400 - 1600 | IR, Raman |

| N-H Bend (amine) | ~1600 | IR |

| C-N Stretch | 1000 - 1250 | IR |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. It provides unambiguous proof of chemical structure, including stereochemistry, and offers detailed insights into intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction (SC-XRD) is a powerful technique that provides a complete three-dimensional map of the electron density within a crystal. To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

The analysis reveals precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity of the 4-methylpyrazole (B1673528) ring to the propan-1-amine moiety. For instance, in analogous pyrazole-containing structures, the pyrazole ring itself is typically planar. mdpi.com The resulting structural data allows for the unequivocal determination of the compound's molecular geometry in the solid state. mdpi.commdpi.com

The crystallographic data obtained for a compound are unique and are typically deposited in crystallographic databases. A representative set of data that would be determined for this compound is shown in the table below, based on data for a similar pyrazole derivative. mdpi.com

Table 1: Example Crystallographic Data from Single Crystal X-ray Diffraction

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.531 |

| b (Å) | 15.217 |

| c (Å) | 12.456 |

| α (°) | 90 |

| β (°) | 109.54 |

| γ (°) | 90 |

| Volume (ų) | 1882.3 |

| Z (Molecules/unit cell) | 4 |

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. Different polymorphs of the same compound can exhibit distinct physical properties, which is of critical importance in the pharmaceutical industry. Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize these different polymorphic forms. researchgate.net

In a PXRD experiment, a finely ground sample of the compound is exposed to an X-ray beam, and the diffraction pattern is recorded as a function of the scattering angle (2θ). usp.org Each polymorph produces a unique diffraction pattern, which serves as a fingerprint for that specific crystalline form. For this compound, researchers would analyze bulk samples under various crystallization conditions to screen for potential polymorphs.

The PXRD pattern of a newly synthesized batch can be compared to a simulated pattern derived from single-crystal data to confirm phase purity. mdpi.com The discovery of two distinct polymorphs for a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, highlights the potential for such phenomena in this class of molecules. mdpi.com

Table 2: Hypothetical PXRD Peak Data for Two Polymorphs of this compound

| Polymorph A | Polymorph B | ||

|---|---|---|---|

| Position [°2θ] | Relative Intensity [%] | Position [°2θ] | Relative Intensity [%] |

| 8.5 | 100 | 9.2 | 85 |

| 12.3 | 65 | 11.5 | 100 |

| 15.8 | 40 | 16.1 | 50 |

| 19.1 | 80 | 20.4 | 95 |

| 22.6 | 55 | 23.0 | 70 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for separating the components of a mixture and for determining the purity of a compound. For this compound, both liquid and gas chromatography would be employed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in pharmaceutical development. It is used to separate, identify, and quantify each component in a mixture. For the analysis of this compound, a reversed-phase HPLC method would typically be developed.

In such a method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column (e.g., a C18 column) propelled by a mobile phase, which is typically a mixture of water and an organic solvent like acetonitrile. The separation is based on the differential partitioning of the analyte and any impurities between the stationary phase and the mobile phase. A detector, commonly a UV-Vis detector set to a wavelength where the pyrazole ring absorbs, quantifies the components as they elute from the column. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Illustrative HPLC Purity Analysis

| Peak ID | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 2.1 | 1500 | 0.05 | Impurity 1 |

| 2 | 3.5 | 2989500 | 99.85 | This compound |

| 3 | 4.8 | 6000 | 0.10 | Impurity 2 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for analyzing volatile and semi-volatile compounds. researchgate.net Amines can sometimes be challenging to analyze directly by GC due to their polarity, which can cause poor peak shape and interaction with the column. vt.edu Therefore, it is common practice to convert them into more volatile and thermally stable derivatives before analysis. vt.eduresearchgate.net

For this compound, the primary amine group could be derivatized, for example, through acylation or silylation. The resulting derivative is then injected into the gas chromatograph, where it is vaporized and separated from other volatile components in a long capillary column. mdpi.com As each component elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a reproducible manner. The mass spectrometer then separates and detects these charged fragments. The resulting mass spectrum is a unique fingerprint that allows for the definitive identification of the compound. This technique is particularly useful for identifying volatile impurities or reaction byproducts.

Computational and Theoretical Investigations of 2 4 Methyl 1h Pyrazol 1 Yl Propan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to analyze the electronic structure of molecules. nih.govresearchgate.net It provides a balance between accuracy and computational cost, making it a standard tool for predicting molecular properties. For 2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to determine its fundamental electronic characteristics. nih.govmdpi.com

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the lowest energy arrangement of atoms. For a flexible molecule like this compound, this includes a conformational analysis to identify the most stable conformer by exploring the potential energy surface related to the rotation of single bonds, particularly in the propanamine side chain. bohrium.com

| Parameter | Typical Value |

|---|---|

| N1-N2 Bond Length | ~1.35 Å |

| N2-C3 Bond Length | ~1.33 Å |

| C3-C4 Bond Length | ~1.42 Å |

| C4-C5 Bond Length | ~1.36 Å |

| C5-N1 Bond Length | ~1.38 Å |

| N1-N2-C3 Angle | ~112° |

| N2-C3-C4 Angle | ~105° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are crucial descriptors of a molecule's reactivity and kinetic stability. nih.govirjweb.com

For this compound, the HOMO is expected to be localized predominantly on the electron-rich pyrazole ring. The LUMO would likely be distributed across the heterocyclic ring system. A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Computational studies on similar pyrazole derivatives show energy gaps typically in the range of 4-5 eV, indicating stable yet reactive molecules. nih.govjcsp.org.pk

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.1 to -5.8 | Ionization Potential / Electron-donating ability |

| ELUMO | -1.2 to -1.9 | Electron Affinity / Electron-accepting ability |

| Energy Gap (ΔE) | 4.2 to 5.2 | Chemical Reactivity / Kinetic Stability |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. deeporigin.com The map displays the electrostatic potential on the molecule's surface using a color scale. deeporigin.comresearchgate.net

For this compound, the MEP map would reveal:

Negative Regions (Red/Yellow): These areas of high electron density are susceptible to electrophilic attack. They are expected to be concentrated around the nitrogen atom at position 2 of the pyrazole ring and the nitrogen atom of the propan-1-amine group, due to the lone pairs of electrons. nih.govresearchgate.net

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. They are typically found around the hydrogen atoms of the amine group (N-H) and the methyl group. researchgate.net

Neutral Regions (Green): These regions indicate areas with moderate electrostatic potential.

The MEP map provides a clear picture of the charge distribution and is invaluable for predicting intermolecular interactions, such as hydrogen bonding. researchgate.netproteopedia.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its flexibility, conformational changes, and interactions with its environment, such as a solvent or a biological receptor. nih.govresearchgate.net

For this compound, an MD simulation in a solvent like water would reveal the flexibility of the propanamine side chain and the stability of potential hydrogen bonds between the molecule's nitrogen and hydrogen atoms and the surrounding water molecules. Such simulations are crucial for understanding how the molecule behaves in a physiological environment and for predicting its binding mode with biological targets like enzymes or receptors. nih.govresearchgate.net Analysis of the simulation trajectory can provide information on key metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to quantify stability and atomic motion. researchgate.net

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret spectroscopic data. mdpi.comrsc.org

Calculations can predict the UV-Vis absorption spectrum by determining the electronic transition energies and oscillator strengths. nih.govmdpi.com For this compound, the main absorption bands in the UV region would likely correspond to π→π* transitions within the pyrazole ring. Comparing the calculated spectrum with an experimental one can confirm the structural and electronic predictions. rsc.orgnih.gov

Furthermore, the calculation of vibrational frequencies (IR and Raman spectra) allows for the assignment of specific spectral bands to the stretching and bending modes of the molecule's functional groups. tandfonline.com This provides a detailed fingerprint of the molecule's vibrational properties.

Chiroptical Property Simulations (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereoisomers

The presence of a chiral center at the second carbon of the propanamine chain means that this compound exists as two enantiomers, (R) and (S). Chiroptical spectroscopies, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful techniques for distinguishing between these stereoisomers. acs.orgnih.gov

Computational simulations are essential for interpreting chiroptical spectra. By calculating the theoretical ECD and VCD spectra for both the (R) and (S) enantiomers using methods like TD-DFT, a direct comparison with the experimental spectrum can be made. nih.govmdpi.com This comparison is a reliable and widely used method for the unambiguous determination of the absolute configuration of a chiral molecule. nih.govresearchgate.net The simulated spectra depend sensitively on the three-dimensional structure, making them a powerful probe of stereochemistry. researchgate.netresearchgate.net

Derivatization and Chemical Transformations of 2 4 Methyl 1h Pyrazol 1 Yl Propan 1 Amine

The chemical personality of 2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine is dictated by two key reactive centers: the nucleophilic primary amine and the aromatic pyrazole (B372694) ring. This duality allows for a wide range of derivatization strategies, enabling the synthesis of a diverse library of analogues.

Reactions at the Primary Amine Moiety

The primary amine group is a key handle for derivatization, readily participating in reactions typical of alkylamines. libretexts.org

The primary amine of this compound is expected to react readily with acylating agents such as acid chlorides and anhydrides to form stable amide derivatives. libretexts.org This nucleophilic acyl substitution is a common and efficient method for introducing a wide variety of substituents. The resulting amide is typically less nucleophilic than the starting amine, preventing overacylation. libretexts.org

Similarly, sulfonylation can be achieved by reacting the amine with sulfonyl chlorides. For instance, treatment with a substituted pyrazole-sulfonyl chloride, such as 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, in an appropriate solvent would yield the corresponding sulfonamide. acs.org This reaction is a well-established method for creating sulfonamides, a class of compounds with significant chemical interest. nih.gov

Table 1: Representative Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product Type |

| This compound | Acetyl Chloride | N-acetyl amide |

| This compound | Benzoyl Chloride | N-benzoyl amide |

| This compound | Benzenesulfonyl Chloride | N-phenylsulfonamide |

| This compound | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | N-(pyrazol-4-yl)sulfonamide |

The primary amine functionality allows for condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule, often catalyzed by acid. youtube.comyoutube.com The resulting C=N double bond of the imine can be a key structural feature in various chemical contexts. rasayanjournal.co.in The reaction is typically reversible, and the removal of water can drive the equilibrium towards the formation of the imine product. youtube.com

Table 2: Examples of Imine Formation

| Amine Reactant | Carbonyl Reactant | Product |

| This compound | Benzaldehyde | N-(benzylidene)-2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine |

| This compound | Acetone | N-(propan-2-ylidene)-2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine |

| This compound | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine |

Urea (B33335) and thiourea (B124793) derivatives of this compound can be synthesized through the reaction of the primary amine with isocyanates and isothiocyanates, respectively. For example, reaction with a benzoyl isothiocyanate would yield a thiourea derivative. nih.govresearchgate.net This type of reaction provides a straightforward method for introducing urea or thiourea moieties, which can act as hydrogen bond donors and acceptors.

Modifications of the Pyrazole Ring

The pyrazole ring in this compound is an aromatic heterocycle and can undergo reactions characteristic of such systems.

Metalation and Subsequent Reactions

The pyrazole ring can be subjected to metalation reactions. In N-unsubstituted pyrazoles, the acidic N-H proton is readily removed by a base. For N-substituted pyrazoles like the title compound, deprotonation can occur at one of the carbon atoms of the ring, typically facilitated by strong organometallic bases. For example, treatment of N-methylpyrazole with a strong base can lead to deprotonation at the C5 position, creating a nucleophilic center that can then react with various electrophiles. A similar reactivity could be anticipated for this compound, allowing for the introduction of a range of functional groups onto the pyrazole core. For instance, metalation of 3,5-dimethyl-1H-pyrazole with potassium tert-butoxide has been reported, demonstrating the feasibility of deprotonating the pyrazole ring. nih.gov

Formation of Metal Complexes and Coordination Compounds

The bifunctional nature of this compound, containing both a pyrazole ring and an amino group, makes it an effective ligand for forming complexes with various metal ions. The nitrogen atoms of the pyrazole ring and the lone pair of the amino group can act as donor sites, enabling the molecule to function as a bidentate chelating agent.

While specific studies on the coordination chemistry of this compound are not extensively detailed in available literature, the behavior of analogous pyrazolyl-alkylamine ligands provides significant insight. Pyrazole derivatives are well-established as excellent ligands in coordination chemistry. nih.gov The primary amine on the propane (B168953) side chain of the target compound introduces an additional coordination site, creating an N,N'-bidentate ligand framework.

The general synthesis of such complexes involves reacting the ligand with a transition metal salt, often a halide or nitrate, in a suitable solvent like ethanol (B145695) or methanol. nih.govzu.edu.lyjocpr.com The reaction typically proceeds at room temperature or with gentle heating. Research on similar pyrazole-based ligands has demonstrated the formation of stable mononuclear complexes with a variety of transition metals, including cadmium(II), copper(II), nickel(II), cobalt(II), and zinc(II). zu.edu.lyrsc.orgresearchgate.netresearchgate.net

For instance, studies on N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (a related pyrazole-amide ligand) have shown the formation of mononuclear complexes such as [Cd(L1)₂Cl₂] and Cu(L1)₂(C₂H₅OH)₂₂. nih.gov In these structures, the ligand coordinates to the metal center, and the coordination sphere is completed by anions or solvent molecules. The stoichiometry is often a 1:2 metal-to-ligand ratio. jocpr.comresearchgate.net The resulting coordination geometry can vary, with examples of both square planar and tetrahedral geometries observed for Cu(II) and Ni(II) complexes, respectively. researchgate.net

Table 1: Examples of Transition Metal Complexes with Analogous Pyrazole-Containing Ligands

| Ligand | Metal Ion | Resulting Complex Formula | Observed Geometry |

| 2-(3,5-dimethyl-1-pyrazolyl)ethylamine | Cu(II) | [Cu(Naed)₂]²⁺ | Square Planar |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II) | [Cd(L₁)₂Cl₂] | Tetrahedral |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cu(II) | [Cu(L₁)₂(C₂H₅OH)₂]²⁺ | Octahedral |

| 2-(3'-(4''-sub-aryl)-1'-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole | Ni(II) | [Ni(L)₂Cl₂] | Tetrahedral researchgate.net |

| 2-(3'-(4''-sub-aryl)-1'-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole | Cu(II) | [Cu(L)₂Cl₂] | Square Planar researchgate.net |

Note: This table is based on data for analogous compounds to illustrate the expected coordination behavior.

The characterization of metal complexes formed with pyrazolyl-alkylamine ligands relies on a combination of spectroscopic and analytical techniques to elucidate their structure and properties.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the coordination of the ligand to the metal ion in solution. Upon complexation, characteristic shifts in the signals of the ligand's protons and carbons are observed. nih.govacs.org For example, the protons nearest to the coordinating nitrogen atoms typically show noticeable downfield or upfield shifts. nih.govacs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. Changes in the vibrational frequencies of the functional groups upon complexation provide evidence of bonding. For a ligand like this compound, shifts in the N-H stretching and bending vibrations of the amine group, as well as shifts in the C=N and N-N stretching frequencies of the pyrazole ring, would indicate their involvement in coordination to the metal center.

Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized complexes, ensuring the correct stoichiometry of metal, ligand, and any counter-ions or solvent molecules. zu.edu.lyrsc.org

Other Techniques: Additional methods such as thermogravimetric analysis (TGA) can be employed to study the thermal stability of the complexes and the loss of solvent molecules. acs.org Mass spectrometry helps in confirming the molecular weight of the complex. researchgate.net

Synthesis of Fused Heterocyclic Systems Incorporating the Pyrazole-Amine Scaffold

The pyrazole-amine scaffold is a valuable building block for constructing more complex, fused heterocyclic systems. The primary amine group provides a reactive handle for annulation reactions, where a new ring is built onto the existing pyrazole framework. Aminopyrazoles are recognized as versatile precursors for synthesizing a wide array of fused heterocycles through multicomponent reactions. researchgate.net

One common strategy involves the reaction of the amine functionality with bifunctional reagents. For example, the primary amine of the title compound could react with α,β-unsaturated ketones or aldehydes in a Michael addition followed by an intramolecular condensation to form a new six-membered ring fused to the pyrazole. The reaction of 3-arylidenechromanones with hydrazine (B178648) is a known method to produce tricyclic fused pyrazolines. researchgate.netsemanticscholar.org

Another synthetic route is through condensation reactions with 1,3-dicarbonyl compounds or their equivalents. This can lead to the formation of pyrazolopyrimidines or pyrazolopyridines, which are scaffolds of significant interest in medicinal chemistry. researchgate.net For instance, a one-pot reaction involving an α,β-unsaturated aldehyde, a cyclic 1,3-diketone, and an aminopyrazole can yield fused pyrazolopyridine derivatives. researchgate.net

While specific examples starting from this compound are not prominent in the literature, the known reactivity of similar structures suggests its potential in synthesizing diverse fused systems. Mechanistically, these transformations often begin with the formation of an enamine or imine intermediate from the primary amine, which then undergoes an intramolecular cyclization and subsequent aromatization to yield the final fused heterocyclic product. nih.gov

Applications of 2 4 Methyl 1h Pyrazol 1 Yl Propan 1 Amine As a Versatile Building Block in Chemical Research

Precursor in the Synthesis of Complex Organic Molecules

The inherent structural features of 2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine make it an invaluable starting material for the synthesis of more complex organic molecules, including those with significant biological and pharmacological relevance. Pyrazole (B372694) derivatives, in general, are recognized for their diverse biological activities, and the introduction of a chiral amine functional group enhances the potential for creating stereospecific compounds. mdpi.comglobalresearchonline.net

The synthesis of pyrazole derivatives often involves the cyclocondensation of hydrazine (B178648) or its derivatives with 1,3-dicarbonyl compounds or their equivalents. mdpi.com For instance, the synthesis of substituted pyrazoles can be achieved through multi-step reactions, starting from readily available precursors. afinitica.com The presence of the primary amine in this compound allows for a variety of subsequent chemical transformations. This amine group can be readily acylated, alkylated, or used in the formation of Schiff bases, leading to a diverse range of derivatives. nih.gov These reactions are fundamental in medicinal chemistry for the construction of new drug candidates.

The chiral center at the second carbon of the propane (B168953) chain is of particular importance. Chiral amines are crucial in asymmetric synthesis, where they can act as chiral auxiliaries or be incorporated into the final target molecule to impart specific stereochemistry. The resolution of racemic mixtures of similar propranolol (B1214883) derivatives has been successfully achieved, suggesting that chiral resolution of this compound is a feasible and important step for its application in stereoselective synthesis. nih.gov The separated enantiomers can then be used to synthesize enantiomerically pure compounds, which is often a requirement for pharmaceutical applications due to the different pharmacological profiles of enantiomers.

Table 1: Examples of Complex Molecules Derived from Pyrazole-Amine Scaffolds

| Derivative Class | Synthetic Transformation | Potential Application | Reference |

| Pyrazole Carboxamides | Acylation of the amine group with carboxylic acids or their derivatives. | Development of kinase inhibitors, anti-inflammatory agents. | nih.gov |

| Fused Pyrazole Heterocycles | Intramolecular cyclization reactions following modification of the amine. | Creation of novel polycyclic scaffolds with potential biological activity. | mdpi.com |

| Chiral Ligands | Coordination with metal centers. | Asymmetric catalysis. | researchgate.net |

Role in the Development of Advanced Materials Precursors

The coordination chemistry of pyrazole-based ligands is a rich and expanding field. researchgate.net The nitrogen atoms of the pyrazole ring, along with the primary amine of the propanamine side chain in this compound, can act as donor atoms to coordinate with a variety of metal ions. This coordination leads to the formation of metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes, which are precursors to advanced materials with interesting magnetic, optical, and catalytic properties. researchgate.netnih.gov

Pyrazole-containing ligands have been shown to form stable complexes with transition metals such as copper, silver, palladium, and ruthenium. rsc.orgmdpi.com The resulting complexes can exhibit diverse coordination geometries and nuclearities. For instance, silver(I) complexes with pyrazole-type ligands have been synthesized and characterized, revealing both mononuclear and polymeric structures depending on the reaction conditions. mdpi.com The thermal stability and potential biological applications of such complexes underscore their importance as material precursors.

The use of pyrazole derivatives as functional additives in materials science is also an area of active research. For example, methylated pyrazole derivatives have been investigated as additives for advanced lithium-ion battery electrolytes, where they contribute to the formation of a stable cathode-electrolyte interphase. google.com While this specific application does not use this compound directly, it highlights the potential of functionalized pyrazoles in materials for energy storage. The presence of the amine group in the title compound could offer additional functionalities, such as improved adhesion to electrode surfaces or the ability to participate in polymerization reactions to form novel polymer electrolytes.

Table 2: Metal Complexes with Pyrazole-Based Ligands as Material Precursors

| Metal Ion | Ligand Type | Resulting Structure | Potential Material Application | Reference |

| Silver(I) | Ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate | Mononuclear and polymeric complexes | Antimicrobial materials, conductive materials | mdpi.com |

| Palladium(II) | 2-(Pyrazol-1-yl)pyrimidine | Square planar complexes | Catalysts for cross-coupling reactions | rsc.orgresearchgate.net |

| Ruthenium(II) | 2-(Pyrazol-1-yl)pyridine | Octahedral complexes | Luminescent materials, sensors | rsc.org |

| Titanium(IV) | Various pyrazole derivatives | Dinuclear complexes | Catalysts for ring-opening polymerization of lactide | researchgate.net |

Application in Supramolecular Chemistry and Molecular Recognition Studies

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of pyrazole-containing molecules to participate in hydrogen bonding, π-π stacking, and metal coordination makes them excellent candidates for the construction of supramolecular assemblies. mdpi.comnih.gov The this compound molecule possesses both hydrogen bond donors (the N-H of the amine and potentially the N-H of the pyrazole if un-substituted at N1) and acceptors (the nitrogen atoms of the pyrazole ring), making it well-suited for forming predictable and stable supramolecular structures.

The formation of supramolecular assemblies is often driven by specific molecular recognition events. The pyrazole moiety can be designed to selectively bind to certain guest molecules or ions. For example, pyrazole-based ligands have been used in the design of receptors for anions and other neutral molecules. The combination of the pyrazole ring and the flexible propanamine side chain in this compound allows for the creation of pre-organized cavities that can be tailored for specific recognition tasks.

Furthermore, the incorporation of this building block into larger supramolecular architectures, such as rotaxanes, catenanes, and molecular cages, is an area of growing interest. These complex structures can have applications in areas such as drug delivery, sensing, and molecular machinery. The versatile synthetic handles on this compound provide a means to covalently link it to other molecular components, thereby facilitating the construction of these intricate supramolecular systems. The study of pyrimidoazepine derivatives has shown how nucleophilic substitution can lead to complex polycyclic systems with specific supramolecular assembly patterns. nih.gov

Table 3: Intermolecular Interactions Involving Pyrazole Derivatives in Supramolecular Chemistry

| Interaction Type | Description | Significance in Supramolecular Assembly | Reference |

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Directs the self-assembly of molecules into well-defined architectures like sheets, chains, and networks. | nih.govnih.gov |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Contributes to the stability of stacked structures in crystals and biological systems. | mdpi.com |

| Metal Coordination | Interaction between a metal ion and a ligand with one or more donor atoms. | Forms the basis of metal-organic frameworks and coordination polymers, leading to porous materials with high surface areas. | researchgate.netrsc.org |

| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophilic species. | An emerging tool for crystal engineering and the design of supramolecular materials. | mdpi.com |

Future Directions and Emerging Research Avenues

Exploration of Novel and Efficient Synthetic Pathways

The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, with numerous methods developed to improve yield, selectivity, and environmental footprint. rsc.org Future efforts concerning 2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine will likely focus on adapting and refining these modern synthetic strategies.

One promising area is the application of flow chemistry . This technique offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for seamless integration of reaction, separation, and purification steps. nih.gov For instance, continuous-flow processes have been successfully developed for the synthesis of various substituted pyrazoles, sometimes reducing reaction times from many hours to mere minutes. nih.gov The Knorr pyrazole synthesis, a classic method involving the condensation of β-diketones with hydrazines, has been re-examined using transient flow methods to gain deeper kinetic insights, revealing complex reaction pathways, including autocatalysis. rsc.orgrsc.orgresearchgate.net Such detailed mechanistic understanding is crucial for optimizing the synthesis of specific regioisomers.

Multi-component reactions (MCRs) and one-pot syntheses also represent a key direction for future research. organic-chemistry.org These approaches improve atom economy and procedural efficiency by combining multiple reaction steps without isolating intermediates. For example, one-pot procedures for preparing 3,5-disubstituted 1H-pyrazoles have been developed involving the condensation of aldehydes and tosylhydrazine followed by a cycloaddition. organic-chemistry.org Another innovative one-pot method involves the direct conversion of chalcones to pyrazoles using an in-situ oxidant like copper(II) chloride. rsc.orgcolab.ws Adapting such strategies could lead to a more streamlined and cost-effective production of this compound.

The development of novel catalytic systems is another critical avenue. This includes the use of heterogeneous catalysts for easier separation and recycling, and exploring metal-free reaction conditions to enhance the green credentials of the synthesis. organic-chemistry.org

Table 1: Comparison of Modern Synthetic Strategies for Pyrazole Derivatives

| Synthetic Strategy | Key Advantages | Potential for this compound | Relevant Findings |

|---|---|---|---|

| Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction parameters, reduced reaction times. | Could enable safer and more efficient large-scale production by controlling exothermic reactions and handling reactive intermediates. | Reduces reaction times from 28 hours in batch to ~2 hours in flow for certain pyrazoles. nih.gov Allows for detailed kinetic studies. rsc.orgiscre28.org |

| One-Pot/Multi-Component Reactions | High atom economy, reduced waste, simplified procedures, and lower operational costs. | Simplification of the synthesis from readily available starting materials, avoiding intermediate purification steps. | Efficient for producing highly functionalized pyrazoles. organic-chemistry.org Direct synthesis from chalcones has been demonstrated. rsc.org |

| Advanced Catalysis | Higher yields, milder reaction conditions, improved selectivity, and potential for greener processes (e.g., metal-free). | Development of specific catalysts could improve the regioselectivity of the pyrazole ring formation and subsequent functionalization. | Copper-catalyzed condensations can proceed at room temperature. organic-chemistry.org |

Advanced Spectroscopic and Imaging Modalities for In-Situ Analysis

To fully optimize synthetic pathways, a detailed understanding of reaction mechanisms and kinetics is essential. Future research will increasingly rely on advanced spectroscopic and imaging techniques for real-time, in-situ analysis of the formation of this compound.

Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide real-time structural information on reactants, intermediates, and products as the reaction progresses. mdpi.com This data is invaluable for identifying transient species and understanding the factors that control regioselectivity. For example, detailed IR studies on pyrazole derivatives have elucidated the complex N-H stretching vibrations that are influenced by hydrogen bonding in the solid state. mdpi.com

Combining flow chemistry with in-situ analysis, such as Liquid Chromatography-Mass Spectrometry (LC-MS) , is a particularly powerful approach. rsc.org This combination allows for the continuous monitoring of reaction profiles, enabling rapid optimization of parameters like temperature, pressure, and catalyst loading. rsc.orgnih.gov Studies on the Knorr synthesis have successfully used these methods to build microkinetic models, revealing unexpected intermediates and autocatalytic pathways. rsc.orgrsc.org

Furthermore, advanced imaging techniques like X-ray crystallography are fundamental for the unambiguous determination of molecular structures, including the specific arrangement of substituents on the pyrazole ring. mdpi.com The directed crystallization of metal-pyrazole complexes is also an area of interest, where understanding the self-assembly process can be aided by in-situ imaging. rsc.orgresearchgate.net

Integration with Machine Learning and Artificial Intelligence for Predictive Molecular Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize molecular design and discovery. nih.gov For a compound like this compound, these computational tools can accelerate the development of new derivatives with tailored properties.

Generative AI models, combined with predictive modeling and reinforcement learning, can design vast virtual libraries of novel molecules based on the pyrazole scaffold. rsc.org These models can be trained to predict specific properties, such as binding affinity to a biological target or specific physicochemical characteristics relevant to materials science. For instance, deep learning has been used to generate a library of over 60,000 pyrazole-based structures as potential inhibitors for viral proteases. rsc.org

ML algorithms can also be trained on existing experimental data to predict the outcomes of chemical reactions, including yield and selectivity. This can significantly reduce the number of experiments needed to optimize a synthetic route. Furthermore, AI can aid in the analysis of complex spectroscopic data, helping to identify patterns and correlations that may not be apparent to human researchers. The use of ML to predict properties like solubility and viscosity in chemical mixtures is already being applied in pharmaceutical formulation and other industries.

Development of Chiral Catalysts Derived from this compound

The presence of a chiral center in this compound (at the carbon atom of the propan-1-amine chain attached to the pyrazole nitrogen) and a primary amine group makes it an attractive candidate for development into a chiral ligand for asymmetric catalysis. rsc.org The field of organocatalysis has demonstrated the power of chiral primary amines in mediating a wide range of enantioselective transformations. rsc.org

The pyrazole moiety can act as a coordinating group for a metal center, while the chiral amine backbone can effectively control the stereochemical outcome of a reaction. Ligands incorporating pyrazole and other nitrogen-containing heterocycles, such as oxazolines, have shown great promise in asymmetric catalysis. researchgate.netchemscene.com The development of chiral catalysts is often a process of screening and intuition, but rational design principles are emerging. nih.gov

Future research could focus on synthesizing enantiomerically pure forms of this compound and its derivatives to be used as ligands in various metal-catalyzed reactions, such as hydrogenations, C-H activations, or allylic substitutions. nih.gov The electronic properties of the pyrazole ring can be tuned by modifying substituents, which in turn influences the catalytic activity and selectivity of the corresponding metal complex. The development of pyrazole-based chiral catalysts has been successful in the asymmetric synthesis of complex molecules like α-amino acid derivatives. researchgate.netnih.govresearchgate.net The unique structure of this compound offers a new scaffold to be explored within this exciting field. bohrium.commdpi.com

Q & A

Q. What are the established synthetic routes for 2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole derivatives are often prepared by reacting halogenated pyrazoles with amines under basic conditions. A representative method involves refluxing a pyrazole intermediate (e.g., 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine) with cyclopropanamine in dimethyl sulfoxide (DMSO) using cesium carbonate as a base and copper(I) bromide as a catalyst . Purification typically involves extraction (e.g., dichloromethane), acid-base washes, and chromatography (e.g., ethyl acetate/hexane gradients) .

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry (e.g., δ 8.87 ppm for pyridine protons in related compounds) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., m/z 215 [M+H]) .

- Infrared Spectroscopy (IR) : Peaks at ~3298 cm for N-H stretching in amines .

- Melting Point Analysis : Used to assess purity (e.g., 104–107°C for structurally similar compounds) .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction is employed, with data refined using programs like SHELXL. For example, a related pyrazole-amine structure was solved at 173 K, achieving a data-to-parameter ratio of 17.9 and R factor of 0.031 . Key steps include crystal mounting, data collection with Mo-Kα radiation, and refinement of thermal displacement parameters .

Advanced Research Questions

Q. How can low synthetic yields (<20%) be optimized for this compound?

- Methodological Answer :

- Catalyst Screening : Replace copper(I) bromide with palladium catalysts for higher efficiency in C-N coupling .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve reaction kinetics.

- Temperature Control : Extend reaction time (e.g., >48 hours) or increase temperature (e.g., 50–80°C) to drive equilibrium .

- Purification : Use preparative HPLC instead of column chromatography for higher recovery .

Q. How to resolve contradictions in spectral data across studies?

- Methodological Answer :

- Solvent Effects : Re-run NMR in deuterated solvents (e.g., CDCl vs. DMSO-d) to confirm chemical shifts .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials) affecting spectral clarity .

- Cross-Validation : Compare HRMS and elemental analysis to rule out isotopic or matrix interference .

Q. What computational strategies predict the compound’s bioactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., antimicrobial enzymes) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) .

- ADMET Prediction : Employ SwissADME to assess pharmacokinetic profiles (e.g., blood-brain barrier permeability) .

Q. How to design experiments for evaluating antimicrobial activity?

- Methodological Answer :

- In Vitro Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-Kill Studies : Monitor bactericidal kinetics over 24 hours at 2× MIC .

- Synergy Testing : Combine with standard antibiotics (e.g., ampicillin) to assess fractional inhibitory concentration (FIC) indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.